6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic organic compound characterized by a benzodioxepine structure with bromine and methyl substituents. Its molecular formula is and it has a molar mass of approximately 243.1 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical agents targeting neurological pathways and other biological processes .
The synthesis of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine typically involves several key steps:
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine can undergo several types of chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various oxidizing agents like potassium permanganate .
The mechanism of action for 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine is primarily linked to its interactions with biological targets. Research indicates that compounds within this class may exhibit activity against specific receptors or enzymes involved in neurological pathways. For instance, they may act as inhibitors or modulators of neurotransmitter systems, contributing to their potential therapeutic effects in treating disorders related to these pathways .
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine has several important applications:
Benzodioxepines belong to the fused bicyclic heterocycles classification, featuring a benzene ring annulated to a seven-membered 1,5-dioxepine core. The specific derivative 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine exhibits systematic structural attributes:
Table 1: Nomenclature and Structural Identifiers of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine
Nomenclature System | Identifier |
---|---|
IUPAC Name | 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine |
CAS Registry Number | 1345471-19-3 |
Canonical SMILES | CC1COC2=CC=CC(Br)=C2OC1 |
InChI Key | SVQYBLHUCPEMDG-UHFFFAOYSA-N |
Molecular Formula | C₁₀H₁₁BrO₂ |
Alternative naming conventions recognize this compound under Chemical Abstracts Service (CAS) as 1345471-19-3 and MDL (MFCD20441881), while pharmacologically oriented databases may designate it as BS-25637 or VDC47119 [2] [7]. The SMILES string "CC1COC2=CC=CC(Br)=C2OC1" explicitly encodes the methyl group (CC1), the ethylene bridge (COC2), and bromine substitution at C6 [Br]=C2OC1) [1] [4].
Brominated benzodioxepines entered synthetic chemistry literature in the early 2010s, with 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine first documented in patent applications circa 2011–2012 as intermediates for bromodomain inhibitors—epigenetic regulators implicated in oncology and inflammation [9]. Commercial availability commenced around 2015–2016 through specialized suppliers targeting medicinal chemistry research:
Table 2: Commercial Availability and Research Adoption Timeline
Year | Key Milestone | Supplier/Context |
---|---|---|
2011–2012 | Patent disclosures as bromodomain inhibitor intermediates | WO2013027168A1 [9] |
2015–2016 | Commercial launch (1g, 5g scales) | Combi-Blocks (OT-1303), AiFChem [2] [8] |
2018–2020 | Expansion to global distribution networks | Fisher Scientific/eMolecules, BLD Pharm [3] [4] |
2021–Present | Strategic inventory management (cold-chain required) | LabChem-Wako, Parchem [3] [8] |
Pricing reflects specialized synthetic challenges: Japanese distributors listed 1g at ¥40,000 (~$265) and 5g at ¥120,000 (~$795), underscoring its high-value status compared to non-halogenated analogs [8]. The compound remains inaccessible from general chemical vendors, reinforcing its niche application profile.
The strategic incorporation of bromine at C6 and methyl at C3 endows this benzodioxepine with tailored reactivity essential for drug discovery:
Table 3: Comparative Halogenation Effects in Benzodioxepine Scaffolds
Position | Halogen/Substituent | Key Chemical Consequences | Role in Synthesis |
---|---|---|---|
C6 (Benzo Ring) | Bromine | - Activates ring for cross-coupling - Withdraws electron density (-I effect) | Suzuki-Miyaura coupling to arylboronic acids; amination via Buchwald-Hartwig |
C3 (Dioxepine) | Methyl | - Indges ring puckering - Blocks oxidation at C3 - Provides site for side-chain elaboration | Selective lithiation/functionalization; stabilizes enolizable protons |
Contrasting with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 499770-96-6)—where bromine resides on a benzylic methylene group—our subject compound positions bromine directly on the aromatic ring. This distinction profoundly alters reactivity: C6-brominated derivatives undergo aryl-coupling reactions, whereas benzylic-brominated analogs participate in alkylations or nucleophilic substitutions [5] [6]. Such precise control over molecular architecture underscores halogen positioning as a cornerstone of rational heterocyclic design, enabling bespoke physicochemical and pharmacological optimization [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: